2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate
Overview
Description
2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate is a multifunctional aziridine compound with a complex molecular structure. It is known for its crosslinking properties and is widely used in various industrial applications, including adhesives, coatings, and inks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process involving the reaction of 2-methylaziridine with various carboxylic acid derivatives. The synthesis typically involves the following steps:
Esterification: : Reacting 2-methylaziridine with a carboxylic acid to form an ester.
Oxidation: : Converting the ester to a corresponding acid chloride.
Coupling Reaction: : Reacting the acid chloride with a hydroxyl-containing compound to form the final product.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to convert the aziridine ring to an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted aziridines.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a crosslinking agent in polymerization reactions to enhance the mechanical properties of materials.
Biology
In biological research, it is used to study the effects of crosslinking on cellular structures and to develop bioadhesives.
Medicine
In medicine, the compound is explored for its potential use in drug delivery systems and tissue engineering.
Industry
In industry, it is widely used in the production of adhesives, coatings, and inks due to its ability to improve the durability and performance of these products.
Mechanism of Action
The compound exerts its effects through the formation of crosslinked networks. The aziridine groups react with functional groups on polymers, forming covalent bonds that result in a three-dimensional network. This crosslinking enhances the mechanical strength and chemical resistance of the material.
Molecular Targets and Pathways
The primary molecular targets are the functional groups on polymers, such as hydroxyl, carboxyl, and amine groups. The crosslinking reaction involves the nucleophilic attack of these groups on the aziridine ring.
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane tris(2-methyl-1-aziridinepropionate)
Polyfunctional aziridine crosslinker
Uniqueness
2,2-Bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-(2-methylaziridin-1-yl)propanoate is unique due to its multifunctional nature, which allows for the formation of highly crosslinked networks. This property makes it particularly useful in applications requiring enhanced mechanical properties and chemical resistance.
Properties
IUPAC Name |
2,2-bis[3-(2-methylaziridin-1-yl)propanoyloxymethyl]butyl 3-(2-methylaziridin-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O6/c1-5-24(15-31-21(28)6-9-25-12-18(25)2,16-32-22(29)7-10-26-13-19(26)3)17-33-23(30)8-11-27-14-20(27)4/h18-20H,5-17H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEGOEUSKXVSPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)CCN1CC1C)(COC(=O)CCN2CC2C)COC(=O)CCN3CC3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052327 | |
Record name | Trimethylolpropane tris(2-methyl-1-aziridinepropionate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64265-57-2 | |
Record name | Trimethylolpropane tris(2-methyl-1-aziridinyl)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64265-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylolpropane, tris(3-(2-methylaziridinyl)propanoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064265572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylolpropane tris(2-methyl-1-aziridinepropionate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1052327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYLOLPROPANE TRIS(2-METHYL-1-AZIRIDINEPROPIONATE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBU45G41K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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